N-(furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-8-11(9(2)13-12-8)18(15,16)14(3)7-10-5-4-6-17-10/h4-6H,7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNIBGHIWBOTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N(C)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332637 | |
| Record name | N-(furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57263908 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1025026-55-4 | |
| Record name | N-(furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(Furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C11H14N4O2S
- Molecular Weight : 270.32 g/mol
- CAS Number : 2034301-05-6
1. Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including this compound. These compounds have been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| U937 | 12.50 | Effective against leukemia cells |
| A549 | 26.00 | Significant growth inhibition observed |
| MCF7 | 3.79 | Notable cytotoxic potential |
The compound demonstrated selective cytotoxicity without significant toxicity to normal cells, indicating a promising therapeutic index.
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for treating infections caused by various pathogens. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against skin infections |
| Escherichia coli | 64 µg/mL | Inhibition of growth observed |
These findings suggest that this compound could be developed as an antimicrobial agent.
3. Anti-inflammatory and Other Activities
In addition to its antiproliferative and antimicrobial properties, this compound has shown potential in anti-inflammatory applications. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro:
- Cytokines Inhibited : TNF-α, IL-6
- Mechanism : Modulation of NF-kB signaling pathway
This anti-inflammatory action can be particularly beneficial in conditions like rheumatoid arthritis and other inflammatory diseases.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The presence of furan and pyrazole moieties contributes to its ability to scavenge free radicals.
Case Studies
A recent case study evaluated the efficacy of this compound in a murine model of cancer:
- Model : Xenograft model using human cancer cells
- Treatment Regimen : Administered at doses of 10 mg/kg for 14 days
- Results : Significant tumor reduction observed compared to control groups; no adverse effects noted on body weight or organ function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations
Role of Furan Substituents :
- The furan-2-ylmethyl group in the target compound differentiates it from analogs like the phenylcarbamoyl or triazole-substituted derivatives. Furan rings are associated with improved pharmacokinetic profiles in antimicrobial agents, as demonstrated by tetrazole derivatives showing potent activity against S. epidermidis .
- In contrast, phenylcarbamoyl groups (e.g., in ) may enhance hydrophobic interactions but reduce solubility.
Impact of Pyrazole Substitution: The 3,5-dimethyl pyrazole core is common across multiple analogs. However, the addition of a 4-methyl group (e.g., in ) introduces steric effects that may influence binding to biological targets.
Tetrazole derivatives with furan groups show superior antimicrobial activity compared to non-furan analogs, suggesting the furan moiety’s critical role .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling sulfonamide intermediates with alkylating agents. For example, a two-step procedure may include:
- Step 1 : Reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with furfurylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form the sulfonamide core .
- Step 2 : Optimizing alkylation using methylating agents (e.g., CH₃I) under controlled pH to avoid over-alkylation. Reaction monitoring via TLC and purification via recrystallization (ethanol/water) improves yield .
- Key Variables : Solvent polarity, reaction time (4–8 hours), and temperature (room temperature to 60°C) significantly impact yield and purity .
Q. How can spectroscopic techniques (NMR, IR) distinguish between structural isomers of pyrazole-sulfonamide derivatives?
- Methodological Answer :
- ¹H NMR : Methyl groups on the pyrazole ring (N-CH₃, C3/5-CH₃) appear as singlets at δ 2.1–2.5 ppm. The furan ring protons (H-2/H-5) show characteristic splitting (δ 6.2–7.4 ppm) .
- IR : Sulfonamide S=O stretches appear as strong bands at 1145–1160 cm⁻¹. Pyrazole C=N vibrations occur near 1530 cm⁻¹, while furan C-O-C stretches are observed at 1220–1250 cm⁻¹ .
- Diagnostic Peaks : Overlapping signals (e.g., N-CH₃ vs. C-CH₃) are resolved using ¹³C NMR DEPT experiments .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the supramolecular structure of this compound, and how are they addressed?
- Methodological Answer :
- Disorder in the Furan Ring : Observed in similar compounds, where the furan ring adopts two orientations (1:1 disorder). Refinement using rigid-body constraints (fixed bond lengths/angles) and SHELXL software mitigates model bias .
- Hydrogen Bonding : N–H···O and C–H···O interactions form layered supramolecular networks. Hydrogen atom positions are refined with distance restraints (N–H = 0.88±0.01 Å) to ensure accuracy .
- Data Collection : High-resolution X-ray data (λ = 0.71073 Å) and omission of poorly agreeing reflections (e.g., (8 0 10)) improve refinement reliability .
Q. How does the antiproliferative activity of this compound compare to structurally related derivatives, and what mechanistic insights exist?
- Methodological Answer :
- In Vitro Assays : Test against U937 leukemia cells using CellTiter-Glo viability assays. EC₅₀ values are compared to derivatives lacking the furan group (e.g., 3,5-dimethyl analogs) to assess substituent effects .
- Mechanism : Enhanced activity correlates with the electron-withdrawing trifluoromethyl group (in analogs), which increases sulfonamide acidity, promoting target binding (e.g., carbonic anhydrase inhibition) .
- SAR Trends : Bulky furan substituents may reduce membrane permeability, necessitating logP optimization via Hansch analysis .
Q. What computational strategies are employed to predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., N-myristoyltransferase). The sulfonamide moiety often interacts with catalytic lysine residues via hydrogen bonding .
- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) and free energy calculations (MM-PBSA) to rank derivatives .
- Limitations : Solvent effects and protonation states (sulfonamide pKa ~10) require explicit solvent models for accuracy .
Critical Analysis of Contradictions
- Synthetic Yields : reports yields of ~74% for similar sulfonamides, while notes lower yields (15–60%) for brominated analogs due to steric hindrance. This highlights the need for tailored conditions for each derivative .
- Biological Activity : Trifluoromethyl-substituted analogs () show superior activity compared to furan derivatives (), suggesting substituent electronic properties outweigh π-π interactions in target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
